![molecular formula C14H17N3O2S B14212965 6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823796-34-5](/img/structure/B14212965.png)
6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and ethanesulfinyl groups, and a cyclohexa-2,4-dien-1-one moiety .
Preparation Methods
The synthesis of 6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, an electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization has been reported . This green and simple ‘one-pot’ electrochemical approach does not require any catalyst, oxidant, or toxic reagent, and the desired products are obtained in moderate to good yields .
Chemical Reactions Analysis
6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as pyrimidin-2(1H)-ones and other substituted pyrimidines. These compounds share some structural similarities but differ in their specific substituents and functional groups, which can result in different chemical and biological properties .
Properties
CAS No. |
823796-34-5 |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-5-ethylsulfinylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C14H17N3O2S/c1-4-20(19)12-9-15-13(16-14(12)17(2)3)10-7-5-6-8-11(10)18/h5-9,18H,4H2,1-3H3 |
InChI Key |
ZVCCCKWWXSLJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
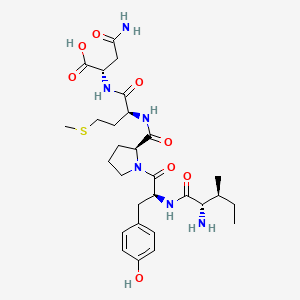
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
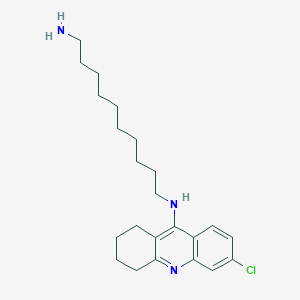
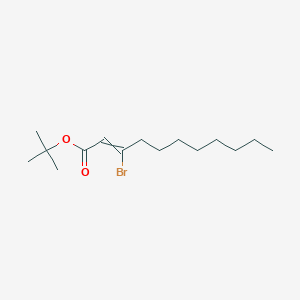
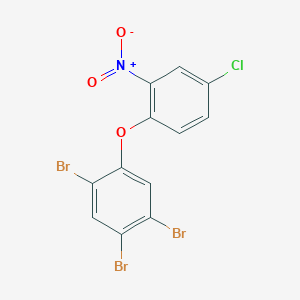
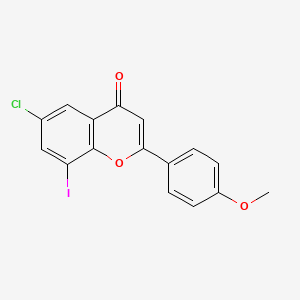
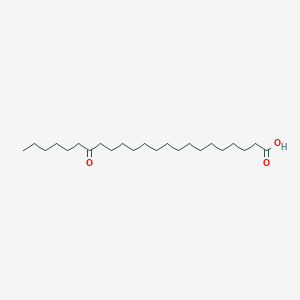
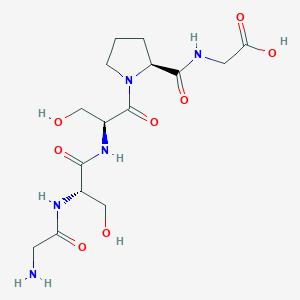

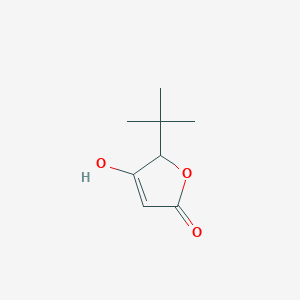
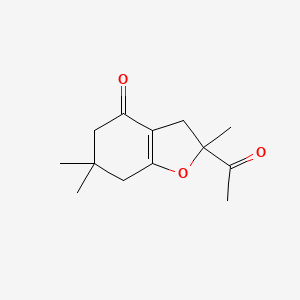
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
